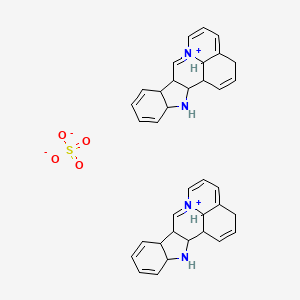
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be achieved through various methods. One common approach involves the visible light-induced intramolecular oxidative cyclization and detosylation. This method is transition metal-free and utilizes a photocatalytic strategy to generate the desired compound in high yields under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts such as tetrabutylammonium iodide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of bioactive indoloquinoline derivatives .
Scientific Research Applications
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and materials.
Medicine: The compound’s unique structural properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its bioactive properties. For example, it can undergo protonation-induced assembly, which affects its absorption properties and interactions with other molecules .
Comparison with Similar Compounds
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be compared with other similar compounds, such as indolo[2,3-b]quinoxalines and indolo[2,3-b]quinolines. These compounds share similar structural motifs but differ in their specific functional groups and properties . The unique structural features of this compound make it distinct and valuable for various applications.
List of Similar Compounds
- Indolo[2,3-b]quinoxalines
- Indolo[2,3-b]quinolines
- Pyrazino[2,3-b]indole derivatives
Properties
CAS No. |
100447-48-1 |
|---|---|
Molecular Formula |
C36H38N4O4S |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
3-aza-12-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-5,7,11,13,15,18-hexaene;sulfate |
InChI |
InChI=1S/2C18H19N2.H2O4S/c2*1-2-9-16-13(7-1)15-11-20-10-4-6-12-5-3-8-14(18(12)20)17(15)19-16;1-5(2,3)4/h2*1-4,6-11,13-19H,5H2;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
FZOLWIHLIBEHFF-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)



![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)

